N-Boc-3-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMVCDXPUXKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332887 | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-93-7 | |
| Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for N Boc 3 Pyrrolidinone and Its Derivatives
Classical Chemical Synthesis Approaches
Traditional synthetic routes to N-Boc-3-pyrrolidinone often rely on robust and well-established chemical transformations. These methods include the oxidation of alcohol precursors, the construction of the pyrrolidine (B122466) ring from acyclic molecules, and the innovative use of multicomponent reactions to streamline synthetic pathways.
Oxidation Reactions for Ketone Formation
A primary strategy for the synthesis of this compound involves the oxidation of the corresponding alcohol precursor, N-Boc-3-hydroxypyrrolidine. The choice of oxidant is crucial to ensure high conversion rates and to avoid over-oxidation or side reactions.
The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This reagent has found widespread application in the synthesis of this compound from N-Boc-3-hydroxypyrrolidine due to its operational simplicity, neutral reaction conditions, and high yields. chemicalbook.com
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. The alcohol precursor is treated with an excess of DMP, and the reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.
Detailed research findings have demonstrated the efficacy of this method. For instance, the oxidation of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate using DMP in DCM at 0 °C, followed by stirring at room temperature for 2 hours, resulted in a 77.3% yield of this compound. chemicalbook.com Another study reported a 97% yield when 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester was treated with Dess-Martin oxidant in dichloromethane at room temperature for 16 hours. guidechem.com
| Precursor | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0 °C to room temperature, 2 hours | 77.3 | chemicalbook.com |
| 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | Dess-Martin oxidant | Dichloromethane (DCM) | Room temperature, 16 hours | 97 | guidechem.com |
Ring-Closing Strategies and Cyclization Reactions
The construction of the pyrrolidine skeleton from acyclic precursors is a fundamental approach in heterocyclic chemistry. These ring-closing strategies offer a versatile means to introduce various substituents onto the pyrrolidine ring.
Intramolecular cyclization is a powerful strategy for the synthesis of the pyrrolidine ring. One notable method is the intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl moiety within the same molecule to form the five-membered ring. This approach has been successfully employed in the synthesis of substituted pyrrolidines.
For example, the organocatalytic intramolecular aza-Michael addition of carbamates bearing a remote α,β-unsaturated aldehyde has been shown to produce five-membered heterocyclic rings in good yields and with high enantioselectivity. acs.org While this specific example leads to a substituted pyrrolidine, the underlying principle of intramolecular cyclization is directly applicable to the synthesis of the this compound framework by designing appropriate acyclic precursors.
Another innovative approach involves a one-pot synthesis where 4-chloro-3-hydroxy-butyronitrile, derived from epichlorohydrin, undergoes reduction and subsequent cyclization to form 3-hydroxypyrrolidine. This intermediate can then be protected with a Boc group. This "one-pot" cyclization, where intermediates are not isolated, streamlines the synthesis process.
| Acyclic Precursor Strategy | Key Reaction | Significance |
|---|---|---|
| Carbamates with α,β-unsaturated aldehydes | Intramolecular aza-Michael addition | High enantioselectivity for substituted pyrrolidines. acs.org |
| 4-chloro-3-hydroxy-butyronitrile | Reduction and one-pot cyclization | Efficient formation of the 3-hydroxypyrrolidine core. |
Multicomponent Reactions in Pyrrolidinone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While direct three-component syntheses of this compound are not extensively documented, the principles of MCRs are applied in related syntheses.
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts and enzymes, or by starting from a chiral precursor.
A one-pot photoenzymatic synthesis route has been developed to produce chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines with up to 90% conversion and greater than 99% enantiomeric excess (ee). nih.gov This method involves the photochemical oxyfunctionalization of pyrrolidine to 3-pyrrolidinone (B1296849), followed by in situ N-protection to give this compound. The final step is a stereoselective biocatalytic transamination or carbonyl reduction to yield the chiral products. nih.gov
The enantioselective intramolecular aza-Michael reaction is another powerful tool. The use of organocatalysts can facilitate the cyclization of acyclic precursors to form chiral pyrrolidine derivatives with high enantioselectivity. For example, the use of a Jørgensen catalyst in the intramolecular aza-Michael addition of carbamates with pendant α,β-unsaturated aldehydes has yielded five-membered heterocycles with up to 96% ee. acs.org
Furthermore, the asymmetric deprotonation of N-Boc pyrrolidine using a chiral base, followed by reaction with an electrophile, provides a route to enantiomerically enriched substituted pyrrolidines. nih.gov This method has been utilized in the synthesis of biologically active molecules.
| Stereoselective Method | Key Features | Outcome | Reference |
|---|---|---|---|
| One-pot photoenzymatic synthesis | Photochemical oxyfunctionalization, in situ N-protection, biocatalytic stereoselective reaction | Up to 90% conversion, >99% ee for chiral N-Boc-3-amino/hydroxypyrrolidines | nih.gov |
| Organocatalytic intramolecular aza-Michael addition | Use of chiral organocatalysts (e.g., Jørgensen catalyst) | Up to 96% ee for substituted pyrrolidines | acs.org |
| Asymmetric deprotonation | Use of a chiral base for deprotonation | Enantiomerically enriched substituted pyrrolidines | nih.gov |
Asymmetric Deprotonation Methodologies
Asymmetric deprotonation stands as a powerful strategy for the enantioselective functionalization of prochiral starting materials. This approach typically involves the use of a chiral ligand in conjunction with a strong, non-nucleophilic base, such as an organolithium reagent, to selectively remove one of two enantiotopic protons. The resulting chiral organometallic intermediate can then be trapped with an electrophile to yield an enantioenriched product.
Enantioselective Lithiation with Chiral Diamines (e.g., Sparteine-like Ligands)
The enantioselective lithiation of N-Boc protected pyrrolidines, mediated by a chiral diamine complexed with an alkyllithium base, is a well-established method for creating stereocenters adjacent to the nitrogen atom. While much of the foundational work has focused on the deprotonation at the C2 position of N-Boc-pyrrolidine, the principles are central to asymmetric synthesis involving this heterocyclic core. The combination of sec-butyllithium (B1581126) (s-BuLi) and the naturally occurring chiral diamine (-)-sparteine (B7772259) is a classic example. researchgate.net
The process involves the formation of a complex between the alkyllithium, the chiral diamine, and the substrate. This ternary complex orients the base for a selective removal of either the pro-R or pro-S proton, leading to a configurationally stable lithiated intermediate that can be trapped by an electrophile. The choice of chiral diamine is crucial for the level and sense of stereoinduction.
Research has explored various "sparteine-like" ligands to overcome the limitations of sparteine, such as its availability in only one enantiomeric form ("unnatural" (+)-sparteine is rare and expensive). Studies on N-Boc-pyrrolidine have shown that synthetic diamines can offer comparable or even opposite enantioselectivity to (-)-sparteine. For instance, a (-)-cytisine-derived diamine with an N-Me substituent, when used with isopropyllithium, achieved an enantiomeric ratio (er) of 95:5, favoring the removal of the pro-R proton, which is the opposite enantioselectivity to that observed with (-)-sparteine. nih.govyork.ac.uk This demonstrates that the ligand's steric and electronic properties can be fine-tuned to control the reaction's stereochemical outcome. Further studies have probed the effects of using substoichiometric amounts of the chiral ligand in the presence of a second, achiral ligand, achieving high enantioselectivity (90:10 er) with just 0.3 equivalents of (-)-sparteine. nih.gov
| Chiral Diamine | Base | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| (-)-Sparteine (0.3 equiv) with TMEDA (1.3 equiv) | s-BuLi | 90:10 | nih.gov |
| (-)-Cytisine-derived N-Me diamine | Isopropyllithium | 95:5 | nih.govyork.ac.uk |
| (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane | s-BuLi | 95:5 | researchgate.net |
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of this compound derivatives, chemoenzymatic and biocatalytic strategies are particularly effective, enabling access to highly enantiopure alcohols and amines.
Photoenzymatic Synthesis Routes for Chiral N-Boc-3-amino/hydroxy-pyrrolidines
A novel one-pot, multi-step chemoenzymatic process has been developed to synthesize chiral N-Boc-3-amino- and N-Boc-3-hydroxypyrrolidines directly from unfunctionalized pyrrolidine. nih.gov This strategy elegantly combines a photochemical C-H activation step with stereoselective biocatalysis. The key steps are:
Photochemical Oxyfunctionalization : Pyrrolidine is first converted to 3-pyrrolidinone via a regioselective photooxyfunctionalization reaction.
In Situ N-protection : The resulting 3-pyrrolidinone is protected in the same pot with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the target intermediate, this compound.
Stereoselective Biocatalysis : The crude this compound is then subjected to one of two enzymatic transformations without purification:
Transamination : An amine transaminase (ATA) is used to convert the ketone into the corresponding chiral amine.
Reduction : A ketoreductase (KRED) is employed to reduce the ketone to the chiral alcohol.
This integrated photoenzymatic workflow is operationally simple and provides the desired chiral building blocks with high conversions (up to 90%) and excellent enantiomeric excess (>99% ee). nih.gov
Enzymatic Reduction of Ketones (e.g., this compound to (S)-N-Boc-3-pyrrolidinol)
The asymmetric reduction of the prochiral ketone this compound is a direct and efficient method for producing enantiomerically pure N-Boc-3-hydroxypyrrolidines. nih.gov This transformation is effectively catalyzed by ketoreductases (KREDs), which are a class of oxidoreductase enzymes. nih.gov
These enzymes transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. The stereochemical outcome of the reduction is determined by the specific enzyme used, as KREDs can be selected to produce either the (R)- or (S)-alcohol. In the synthesis of chiral N-Boc-3-hydroxypyrrolidines, KREDs have been successfully employed to reduce this compound with high stereoselectivity, yielding the desired alcohol with an enantiomeric excess greater than 99%. nih.gov The reaction typically uses a co-substrate like isopropanol (B130326) to regenerate the expensive NAD(P)H cofactor in situ, making the process more economically viable. nih.gov
| Enzyme Type | Product | Enantiomeric Excess (ee) | Cofactor System | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED) | N-Boc-3-hydroxypyrrolidine | >99% | NAD(P)⁺ / Isopropanol | nih.gov |
Transamination Reactions with Engineered Amine Transaminases for Chiral Amines
Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or D-alanine, to a ketone acceptor. nih.govresearchgate.net
This compound has been identified as a suitable bulky ketone substrate for various ATAs, particularly from the class III ω-TA family. nih.gov The reaction yields chiral N-Boc-3-aminopyrrolidine with high enantiopurity. Both (R)- and (S)-selective ATAs have been identified and engineered, allowing access to either enantiomer of the product. nih.gov For example, a one-pot photoenzymatic process utilizing an ATA achieved >99% ee for the synthesis of N-Boc-3-aminopyrrolidine from this compound generated in situ. nih.gov Studies have also characterized specific ω-TAs that show significant activity on this compound, highlighting the potential for discovering and engineering new enzymes for this specific transformation. researchgate.net
| Enzyme Type | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Amine Transaminase (ATA) | Isopropylamine (IPA) | N-Boc-3-aminopyrrolidine | >99% | nih.gov |
| ω-TA from Chloroflexi bacterium | D-Alanine | N-Boc-3-aminopyrrolidine | Not Reported | researchgate.net |
Kinetic Resolution Strategies for Enantiopure Derivatives
Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. The strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound derivatives, biocatalytic kinetic resolution has been reported as a viable route to obtain enantioenriched products. nih.gov
Specifically, the kinetic resolution of racemic N-Boc-3-aminopyrrolidine can be achieved using amine transaminases (ATAs) or hydrolases. nih.gov In an ATA-mediated resolution, one enantiomer of the racemic amine is selectively converted back to the corresponding ketone (this compound), leaving the other, unreacted amine enantiomer in high enantiomeric excess. This method provides an alternative pathway to access enantiopure N-Boc-3-aminopyrrolidine, complementing the direct asymmetric synthesis from the ketone. nih.gov
Palladium-Catalyzed Asymmetric Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of pyrrolidine chemistry, these transformations are crucial for creating complex, chirally-defined molecules.
The enantioselective α-arylation of N-Boc-pyrrolidine represents a significant advancement in the synthesis of 2-arylpyrrolidines, which are key structural motifs in many biologically active compounds. A highly effective one-pot method has been developed that combines asymmetric deprotonation, transmetalation, and a palladium-catalyzed Negishi coupling.
The process begins with the enantioselective deprotonation of N-Boc-pyrrolidine mediated by (-)-sparteine, which generates a 2-pyrrolidinolithium species with a high enantiomeric ratio. This intermediate undergoes transmetalation with zinc chloride to form a more configurationally stable 2-pyrrolidinozinc reagent. The subsequent cross-coupling with a variety of aryl bromides is catalyzed by a system generated from palladium(II) acetate (B1210297) (Pd(OAc)₂) and tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P-HBF₄).
A remarkable feature of this methodology is its consistency; it provides a diverse range of 2-aryl-N-Boc-pyrrolidines in good yields and a consistent 96:4 enantiomeric ratio, irrespective of the electronic properties of the aryl bromide coupling partner. This high stereochemical fidelity underscores the stability of the organometallic intermediates throughout the reaction sequence. The versatility of this method allows for the coupling of various functionalized aryl and heteroaryl bromides.
Table 1: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-pyrrolidine with Various Aryl Bromides
| Entry | Aryl Bromide (ArBr) | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | tert-butyl 2-(4-cyanophenyl)pyrrolidine-1-carboxylate | 81 | 96:4 |
| 2 | 4-Bromoanisole | tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 78 | 96:4 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | tert-butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate | 75 | 96:4 |
| 4 | 3-Bromopyridine | tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | 72 | 96:4 |
This data is compiled from findings presented in referenced literature.
Green Chemistry Principles in this compound Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. Enzymes operate under mild conditions (typically in aqueous media at ambient temperature and pressure), exhibit high chemo-, regio-, and stereoselectivity, and can significantly reduce the environmental footprint of a synthetic process.
A one-pot photoenzymatic route has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines, starting from unfunctionalized pyrrolidine. This process first generates this compound in situ, which is then subjected to stereoselective biocatalytic transformation without isolation.
Biocatalytic Transamination: Using aminotransferases (ATAs), the ketone group of this compound can be converted into an amine, yielding optically pure N-Boc-3-aminopyrrolidines.
Biocatalytic Carbonyl Reduction: Using ketoreductases (KREDs), this compound is asymmetrically reduced to afford enantiopure N-Boc-3-hydroxypyrrolidines.
This chemoenzymatic strategy achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%) under environmentally benign conditions, demonstrating a sustainable alternative to traditional chemical methods. The use of whole-cell biocatalysts can also simplify cofactor recycling, further enhancing the process's efficiency.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy generates minimal waste.
Many classical synthetic routes to this compound involve the oxidation of N-Boc-3-hydroxypyrrolidine. A common method employs the Dess-Martin periodinane (DMP), which provides high yields but suffers from poor atom economy. The high molecular weight of the DMP reagent means that a large portion of its mass is converted into byproducts, which must be separated and disposed of, contributing significantly to the waste stream.
Table 2: Atom Economy Comparison of Oxidation Methods
| Reaction Type | Reagent | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Dess-Martin Oxidation | N-Boc-3-hydroxypyrrolidine + DMP | This compound | 2-Iodoxybenzoic acid, Acetic Acid | Low (~44%) |
| Swern Oxidation | N-Boc-3-hydroxypyrrolidine + Oxalyl Chloride, DMSO, Triethylamine | This compound | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | Very Low (~20%) |
Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The values are illustrative and depend on the exact stoichiometry.
In contrast, catalytic oxidation methods, which might use a metal catalyst and a terminal oxidant like molecular oxygen, offer a much higher atom economy, with water often being the only byproduct. Designing syntheses that maximize atom economy by favoring catalytic reactions over those using stoichiometric reagents is a key goal in developing sustainable industrial processes.
Scale-Up Considerations and Industrial Synthesis Challenges
Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges related to cost, safety, efficiency, and equipment.
Other challenges in scaling up synthesis include:
Hazardous Reagents and Conditions: The use of high-pressure hydrogenation or pyrophoric reagents like s-BuLi requires specialized, high-cost equipment and stringent safety protocols, making the process less amenable to standard industrial settings.
Starting Material Availability: The commercial viability of a synthetic route can be compromised if the starting materials are not readily available in bulk or are prohibitively expensive.
Process Optimization: Achieving consistent product quality, purity, and yield on a large scale requires extensive process optimization, including temperature control, reaction time, and purification methods. A novel synthesis process for a precursor, 1-N-BOC-3-hydroxypyrrolidine, was developed to improve product quality and reduce production costs to less than half of traditional routes, highlighting the importance of process innovation for industrial viability.
Mechanistic Investigations and Reactivity Studies of N Boc 3 Pyrrolidinone
Reactivity Profile of the Pyrrolidine (B122466) Ring System
The reactivity of the N-Boc-3-pyrrolidinone molecule is largely dictated by the interplay between the pyrrolidinone core and the N-tert-butoxycarbonyl (Boc) protecting group. The five-membered nitrogen-containing heterocycle possesses a high electron density, rendering it susceptible to a variety of organic transformations reddit.com. The presence of the ketone at the 3-position and the bulky, electron-withdrawing Boc group on the nitrogen atom significantly influences the regioselectivity and stereoselectivity of these reactions.
Electrophilic Substitution Reactions
While the pyrrolidine ring is generally susceptible to electrophilic attack due to the lone pair of electrons on the nitrogen atom, the presence of the electron-withdrawing N-Boc group and the adjacent ketone in this compound deactivates the ring towards classical electrophilic aromatic substitution-type reactions. However, electrophilic substitution at the α-carbon to the carbonyl group can occur under specific conditions, typically involving the formation of an enolate intermediate. Reactions such as α-halogenation can be envisioned, though specific examples for this compound are not prevalent in the reviewed literature. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity masterorganicchemistry.comnptel.ac.in. While not an aromatic system, the underlying principles of nucleophilic attack from the ring system on an electrophile are relevant.
Addition Reactions
The carbonyl group at the 3-position of this compound is a key site for addition reactions. Nucleophiles can attack the electrophilic carbonyl carbon, leading to a variety of functionalized pyrrolidine derivatives.
A notable example is the Michael addition of N-Boc-pyrrolidone to 4-nitro-5-styrylisoxazoles, which act as cinnamic ester synthetic equivalents. These reactions, catalyzed by Cinchona-based phase-transfer catalysts, yield functionalized γ-butenolides with moderate enantioselectivity (up to 74% ee) mdpi.com.
Another important class of addition reactions is the reduction of the ketone , which can be achieved using various reducing agents to yield N-Boc-3-hydroxypyrrolidine. This transformation is a common step in the synthesis of various biologically active molecules chemicalbook.comnih.gov. Biocatalytic reductions using enzymes like Leifsonia alcohol dehydrogenase have also been explored for the asymmetric synthesis of chiral 3-hydroxypyrrolidines sigmaaldrich.com.
Cyclization and Ring-Opening Reactions
The this compound scaffold can participate in both cyclization and ring-opening reactions, providing pathways to more complex heterocyclic systems or acyclic derivatives.
Cyclization reactions can be initiated by leveraging the reactivity of the pyrrolidine ring and the carbonyl group. For instance, the Bischler-Napieralski reaction, a method for synthesizing dihydroisoquinolines from β-ethylamides of electron-rich arenes, can be adapted to create spirocyclic pyrrolidinoindolines organic-chemistry.orgwikipedia.org. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, and while not directly starting from this compound, it showcases the potential for intramolecular cyclization of functionalized pyrrolidine systems nih.gov.
Ring-opening reactions of the pyrrolidine ring, while challenging due to the low ring strain, have been achieved under various conditions. These reactions often involve the cleavage of a C-N bond and can be promoted by photoredox catalysis in combination with a Lewis acid nih.gov. While specific examples for the 3-oxo derivative are scarce, studies on N-Boc-pyrrolidines demonstrate that reductive ring-opening can occur, particularly when the ring is substituted with activating groups nih.govresearchgate.net. These deconstructive transformations are valuable for synthesizing structurally diverse molecules researchgate.net.
C-H Activation and Functionalization
Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy for introducing molecular complexity. The N-Boc group can play a crucial role in directing these reactions.
A significant advancement in this area is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine . This method allows for the enantioselective introduction of aryl groups at the C2 position. The process typically involves the deprotonation of N-Boc-pyrrolidine with a strong base in the presence of a chiral ligand, followed by transmetalation and a Negishi coupling with an aryl halide organic-chemistry.orgscilit.com. This approach has been shown to be effective for a broad range of aryl halides, yielding 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratios organic-chemistry.orgacs.org.
Directing groups can also be employed to achieve C-H functionalization at other positions of the pyrrolidine ring. For example, an aminoquinoline auxiliary at the C3-position can direct palladium-catalyzed C-H arylation to the C4-position with high regio- and stereoselectivity acs.org. The bulky N-Boc group can influence the stereochemical outcome of these reactions acs.org.
Role and Reactivity of the N-Boc Protecting Group
The N-tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and the relative ease of its selective removal guidechem.com.
Stability and Selective Deprotection Conditions
The N-Boc group is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents. However, it is labile under acidic conditions, which allows for its selective removal in the presence of other protecting groups. The stability of this compound is pH-dependent; in acidic environments (pH < 2), the Boc group can undergo hydrolysis guidechem.com.
The deprotection of the N-Boc group typically proceeds through the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine commonorganicchemistry.comcommonorganicchemistry.com. A variety of reagents and conditions can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule.
Below is a table summarizing various conditions for the deprotection of the N-Boc group:
| Reagent(s) | Solvent(s) | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 30 min - 18 h | A very common and effective method. Can be used neat or as a solution in DCM researchgate.netscribd.comresearchgate.netcommonorganicchemistry.com. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate (B1210297) | Room Temperature | 30 min - 16 h | 4M HCl in dioxane is a standard reagent. Can also be used in other organic solvents researchgate.netcommonorganicchemistry.comfishersci.co.uk. |
| Thermal Deprotection | Methanol, Trifluoroethanol (TFE), Dioxane/Water | 150 - 300 °C | 30 min - 60 min | An acid-free method, often performed in a continuous flow reactor or microwave. Can offer selectivity based on temperature control reddit.comacs.orgresearchgate.netnih.gov. |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | A mild method for selective deprotection nih.gov. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | A Lewis acid-mediated deprotection fishersci.co.uk. |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Not specified | Not specified | A neutral deprotection method reddit.comfishersci.co.uk. |
Influence on Reaction Pathways and Selectivity
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidinone ring exerts a significant influence on the molecule's reactivity and the selectivity of its transformations. While primarily installed to prevent unwanted side reactions at the nitrogen, the N-Boc group is not merely a passive spectator. Its electronic and steric properties can direct reaction pathways and control stereochemical outcomes.
The selectivity is demonstrated in multi-step syntheses where this compound is converted into optically pure derivatives. The choice of biocatalyst and reaction conditions determines the stereochemical outcome.
Table 1: Biocatalytic Conversion of this compound
| Transformation | Biocatalyst Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Carbonyl Reduction | Keto Reductase (KRED) | N-Boc-3-hydroxypyrrolidine | >99% |
This table illustrates the high selectivity achieved in biocatalytic reactions of this compound, where the Boc group is a key structural feature. nih.gov
Intramolecular Reactions of Boc-Protected Systems
The Boc group can actively participate in intramolecular reactions, a feature that has been exploited in various synthetic strategies. Although the Boc group is known for its stability under many conditions, it can be attacked by internal nucleophiles, leading to cyclization or rearrangement. total-synthesis.comresearchgate.net For example, in systems where a nucleophilic alkoxide is generated elsewhere in the molecule, it can attack the electrophilic carbonyl of the Boc group. total-synthesis.com This can result in either a transfer of the Boc group or an intramolecular cyclization, forming a new heterocyclic ring. total-synthesis.com
A notable example in a related system involves the intramolecular nucleophilic addition of an α-amino carbanion, generated from a Boc-protected amine, to an in situ generated aryne. This reaction proceeds efficiently to form C-1 arylated benzazepines, demonstrating the ability of the Boc-protected nitrogen to facilitate complex intramolecular bond formations under specific, transition-metal-free conditions. researchgate.net Similarly, the lithium diisopropylamide-induced cyclization of ω-chloro carboxylic acids containing a Boc-protected amine function showcases an intramolecular alkylation pathway to produce cyclic amino acids. rsc.org
These examples underscore a critical aspect of the Boc group's chemistry: its potential to act as a temporary tether or to facilitate ring-closing reactions, expanding its role beyond simple protection. total-synthesis.comresearchgate.net
Reaction Kinetics and Thermodynamic Analyses
Activation Energy Profiling for Key Transformations
The thermodynamic and kinetic parameters for reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. While specific activation energy profiles for this compound are not extensively detailed in the provided search results, analogous systems provide insight. For instance, quantum chemical calculations on C-H insertion reactions of related systems reveal how substituents and ring size affect activation barriers. acs.org
In one study, the activation barrier for a 1,5 C-H insertion was found to be significantly lower than that for a 1,7 C-H insertion, explaining the kinetic selectivity for forming a five-membered ring over a seven-membered ring. acs.org Such computational studies help rationalize observed product distributions and guide the design of catalysts and substrates to favor desired pathways. The presence of the Boc group, with its steric bulk and electronic properties, would be expected to influence the transition state energies of such reactions.
Ligand Exchange Kinetics
The study of ligand exchange kinetics provides valuable information on the lability and stability of metal complexes. core.ac.ukresearchgate.net While specific studies on the ligand exchange kinetics of this compound as a ligand were not found, the principles can be discussed. The nitrogen and oxygen atoms of the this compound molecule possess lone pairs of electrons and could potentially coordinate to a metal center.
The kinetics of ligand exchange are often studied using techniques like NMR spectroscopy or electrospray ionization mass spectrometry (ESI-MS). core.ac.ukresearchgate.net These methods can determine rate constants and activation parameters for the dissociation of ligands from a metal complex. core.ac.uk The rate of exchange is influenced by factors such as the nature of the metal, the solvent, and the steric and electronic properties of the ligand itself. core.ac.uk The bulky N-Boc group on this compound would likely have a significant steric impact on the kinetics of coordination and dissociation from a metal center.
Tautomerism and Isomerism in this compound Derivatives
Syn/Anti Isomerism of Oxime Derivatives and Solvent Effects
The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields this compound oxime. Due to the restricted rotation around the C=N double bond, the oxime can exist as two geometric isomers: syn (Z) and anti (E). The orientation of the hydroxyl group relative to other substituents on the ring determines the isomer.
The ratio of syn to anti isomers formed during oximation can be highly dependent on the reaction conditions, particularly the pH and the solvent system. nih.gov In studies on related indole-3-carbaldehyde oximes, it was found that acidic conditions favor the isomerization of the less stable anti product into the more stable syn product. nih.gov Conversely, carrying out the reaction under neutral conditions can yield a different isomeric ratio. nih.gov This suggests that by carefully controlling the reaction medium, one can influence the isomeric composition of the resulting this compound oxime product.
Table 2: Hypothetical Influence of pH on Isomerization of this compound Oxime
| Reaction Condition | Predominant Isomer | Rationale |
|---|---|---|
| Acidic (e.g., HCl) | syn | Acid-catalyzed isomerization to the thermodynamically more stable isomer. |
This table is based on principles from analogous systems and illustrates the expected effect of reaction conditions on the isomeric outcome. nih.gov
Chemodivergent and Regioselective Transformations
This compound serves as a versatile building block in organic synthesis, particularly in reactions that require high control over product structure, such as chemodivergent and regioselective transformations. Its unique structure, featuring a reactive ketone and a protected nitrogen atom, allows for its participation in a variety of complex, multi-component reactions to generate structurally diverse heterocyclic compounds. A prominent example of its application is in the synthesis of spiro[pyrrolidine-3,3′-oxindole] scaffolds, which are core structures in several natural alkaloids and pharmacologically active compounds.
One of the most effective methods for constructing the spiro[pyrrolidine-3,3′-oxindole] core is the 1,3-dipolar cycloaddition reaction. ingentaconnect.com In this process, this compound is used as a precursor to generate an azomethine ylide. This intermediate is a 1,3-dipole that can then react with a suitable dipolarophile, typically an activated alkene such as an isatin-derived methyleneindolinone.
The reaction is highly regioselective, with the cycloaddition occurring in a specific orientation to form the spirocyclic system exclusively at the C3 position of the oxindole (B195798) ring. Furthermore, the reaction can be chemodivergent; by modifying the substrates or reaction conditions, a diverse library of spirooxindoles with different stereochemical and substitution patterns can be synthesized. ingentaconnect.com For instance, the reaction between this compound, various substituted isatins, and barbituric acid or its derivatives demonstrates this principle. This three-component reaction proceeds in a highly controlled manner to yield complex spiro-pyrrolidinyl-oxindoles. These transformations often exhibit high diastereoselectivity, leading to the preferential formation of one diastereomer over others. ingentaconnect.com
The synthesis of pyrrolidinyl spirooxindoles via this pathway underscores the utility of this compound in creating complex molecular architectures. The N-Boc protecting group is crucial for the reaction's success, and its presence allows for further functionalization after the core scaffold has been assembled. ingentaconnect.com
Detailed research findings from a study on the three-component reaction involving an isatin (B1672199) derivative, this compound, and barbituric acid highlight the efficiency and selectivity of this transformation. The data below illustrates the synthesis of various spiro[pyrrolidine-3,3'-oxindole] derivatives.
Table 1: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
| Entry | Isatin Derivative (R) | Barbituric Acid Derivative | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | H | Barbituric acid | Spiro[oxindole-pyrrolidine]-barbituric acid | 88 | >99:1 |
| 2 | 5-Br | Barbituric acid | 5-Bromo-spiro[oxindole-pyrrolidine]-barbituric acid | 92 | >99:1 |
| 3 | 5-Cl | Barbituric acid | 5-Chloro-spiro[oxindole-pyrrolidine]-barbituric acid | 91 | >99:1 |
| 4 | 5-F | Barbituric acid | 5-Fluoro-spiro[oxindole-pyrrolidine]-barbituric acid | 85 | >99:1 |
| 5 | H | 1,3-Dimethylbarbituric acid | Spiro[oxindole-pyrrolidine]-1,3-dimethylbarbituric acid | 94 | >99:1 |
| 6 | 5-Br | 1,3-Dimethylbarbituric acid | 5-Bromo-spiro[oxindole-pyrrolidine]-1,3-dimethylbarbituric acid | 95 | >99:1 |
| 7 | 5-Cl | 1,3-Dimethylbarbituric acid | 5-Chloro-spiro[oxindole-pyrrolidine]-1,3-dimethylbarbituric acid | 96 | >99:1 |
This chemodivergent and regioselective approach allows for the efficient construction of complex molecules that are of significant interest in medicinal chemistry and natural product synthesis.
Applications of N Boc 3 Pyrrolidinone in Advanced Organic Synthesis
N-Boc-3-pyrrolidinone as a Versatile Building Block
This compound serves as a foundational component for creating a variety of complex organic structures. Its protected nitrogen atom and reactive ketone group allow for controlled, stepwise modifications, making it an invaluable tool for chemists.
The synthesis of complex heterocyclic structures is a cornerstone of modern drug discovery. Saturated N-heterocycles, in particular, are vital components of many biologically active natural products and pharmaceutical agents. this compound is instrumental in building these architectures. For instance, it can be used to create spirocyclic pyrrolidines, which are important building blocks in medicinal chemistry. researchgate.net
One notable application involves the iron-catalyzed C-H bond amination, a process that facilitates the creation of complex N-heterocyclic products from readily available materials. This method offers a streamlined approach to synthesizing these valuable compounds.
Spirocycles, chemical compounds characterized by rings connected through a single shared atom, have gained significant attention in medicinal chemistry. nih.gov this compound is a valuable starting material for synthesizing these three-dimensional structures. nih.govsigmaaldrich.comsigmaaldrich.com
A common synthetic route involves the reaction of this compound with a Grignard reagent, such as homoallyl magnesium bromide, in the presence of cerium(III) chloride to form a tertiary alcohol. nih.gov This intermediate can then undergo further reactions to yield spirocyclic tetrahydrofurans. nih.govsigmaaldrich.comsigmaaldrich.com This method has been successfully used to create a variety of new spirocyclic scaffolds, which can be produced in quantities suitable for further diversification in parallel synthesis. nih.gov
Another approach to synthesizing spirocyclic pyrrolidines involves a [3+2] cycloaddition reaction. researchgate.net This key transformation reacts electron-deficient exocyclic alkenes with an in situ generated N-benzyl azomethine ylide. researchgate.netresearchgate.net This method has been used to synthesize the central diamine core of antibacterial agents like Sitafloxacin and Olamufloxacin. researchgate.net
The pyrrolidine (B122466) ring is a common feature in many top-selling pharmaceuticals and natural alkaloids. researchgate.net this compound is a versatile starting point for creating a wide range of functionalized pyrrolidine derivatives.
One method for producing these derivatives is through biocatalytic processes, which offer an environmentally friendly alternative to traditional synthetic methods. nih.gov For example, amine transaminases or keto reductases can be used for the stereoselective transamination or carbonyl reduction of this compound to produce chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines. nih.gov
Additionally, a one-pot photoenzymatic synthesis route has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, achieving high conversions and enantiomeric excess. nih.gov This process combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. nih.gov
Role in Peptide and Peptidomimetic Synthesis
This compound plays a significant role as a protective group in peptide synthesis. guidechem.com The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, exposing the amino functional group for further reactions. guidechem.com The stability of the compound is pH-dependent, with the Boc group being susceptible to hydrolysis in highly acidic environments (pH < 2). guidechem.com
In the realm of peptidomimetics, which are compounds that mimic the structure and function of peptides, this compound derivatives are valuable synthons. For instance, Boc-resin-bound α-hydroxy-β-amino-aldehydes, derived from N-terminally bound amino acid esters, can be converted into peptidomimetics like 2-hydroxy-1,3-ethyl-diamines and γ-hydroxy-δ-amino-vinyl sulfones. nih.gov The standard submonomer method for peptoid synthesis is also compatible with Fmoc solid-phase peptide synthesis, allowing for the creation of peptoid-peptide hybrids. escholarship.org
Precursor in Natural Product Synthesis
The versatility of this compound extends to its use as a precursor in the total synthesis of various natural products and bioactive compounds.
1-Deoxycastanospermine: While a direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of related polyhydroxylated indolizidines often involves pyrrolidine-based starting materials.
Methylphenidate Analogues: A direct method for synthesizing methylphenidate analogues involves the rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-pyrrolidine, followed by deprotection. nih.govresearchgate.net This approach allows for the preparation of both racemic and enantioenriched analogues by selecting the appropriate rhodium catalyst. nih.govresearchgate.net These analogues have been studied for their binding affinities at dopamine (B1211576) and serotonin (B10506) transporters. nih.govnih.gov
(+)-Elaeokanine A: The total synthesis of this natural product has been achieved through a key step involving the asymmetric deprotonation of N-Boc-pyrrolidine. acs.orgnih.gov This is followed by a reaction of the resulting enantioenriched cuprate (B13416276) reagent with a suitable electrophile. acs.orgnih.gov Subsequent deprotection and cyclization steps lead to the final product. acs.orgnih.gov
Anisomycin: The biosynthesis of this pyrrolidine antibiotic has been elucidated, revealing a unique pathway. nih.govresearchgate.net While not a direct chemical synthesis starting from this compound, the study of its biosynthesis provides insights into the formation of the pyrrolidine ring, a core feature shared with this compound. nih.gov The biosynthetic gene cluster involves enzymes that catalyze a series of reactions, including transaminations and a multistep pyrrolidine-forming reaction, to assemble the benzylpyrrolidine scaffold. nih.govresearchgate.net
Synthesis of Advanced Intermediates for Drug Development
The unique structure of this compound, featuring a ketone within a five-membered nitrogen-containing ring protected by a tert-butoxycarbonyl (Boc) group, allows for precise chemical modifications. The Boc group provides stability during various reaction conditions and can be easily removed when needed, while the ketone group serves as a handle for introducing stereocenters and diverse functional groups. This makes it a crucial intermediate in the multi-step synthesis of complex drug molecules.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry for targeting the central nervous system (CNS). This compound is a key precursor for synthesizing chiral 3-aminopyrrolidine (B1265635) and 3-hydroxypyrrolidine derivatives, which are fundamental components of various therapeutic agents for neurological and psychiatric disorders. nih.govgoogle.com
Through processes like stereoselective biocatalytic transamination or carbonyl reduction, this compound can be converted into optically pure N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. nih.gov These chiral intermediates are then incorporated into larger molecules designed to interact with specific biological targets in the CNS.
Recent research has highlighted the use of N-Boc-3-aminopyrrolidine derivatives in the development of novel therapies. For instance, in the synthesis of potential antiseizure and antinociceptive (pain-reducing) agents, N-Boc-3-aminopyrrolidine is used as a bioisostere for a piperazine (B1678402) ring in certain alaninamide derivatives. semanticscholar.org This structural modification allows for the exploration of structure-activity relationships, aiming to enhance therapeutic efficacy. The synthesis involves coupling aryl bromides with N-Boc-3-aminopyrrolidine via a Buchwald-Hartwig reaction to create key intermediates. semanticscholar.org
The table below summarizes examples of pyrrolidine-based compounds derived from this compound and their applications in neurological disorders.
| Therapeutic Target/Application | Intermediate Synthesized from this compound | Research Finding |
| Antiseizure and Antinociceptive Therapies | N-Boc-3-aminopyrrolidine | Used to create 1-phenylpyrrolidin-3-amine (B101601) intermediates via Buchwald-Hartwig reaction for the synthesis of novel alaninamide derivatives with potential antiseizure activity. semanticscholar.org |
| General CNS Disorders | N-Boc-3-pyrrolidine formaldehyde | This derivative is an important synthetic material for channel receptor agonists and receptor modulators used in treating pain, central nervous system diseases, and neuropathy. google.com |
| Cholinesterase Inhibition (Alzheimer's Disease) | Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Pyrrolidine derivatives have been synthesized and shown to exhibit acetylcholinesterase inhibition activity, a key target in Alzheimer's therapy. frontiersin.org |
This compound is instrumental in the synthesis of the side chains for several carbapenem (B1253116) antibiotics, a class of broad-spectrum antibacterial agents. The pyrrolidine ring at the C-2 position of the carbapenem core is crucial for their potent activity against Gram-negative bacteria. rsc.orgnih.gov
Ertapenem: The synthesis of Ertapenem involves a side chain derived from a substituted pyrrolidine. The core of this side chain, a 3-pyrrolidinylthio group, can be synthesized from precursors like (3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio. nih.gov The synthetic routes often start from chiral materials like trans-4-hydroxy-L-proline, which can be converted to intermediates structurally related to this compound. nih.govresearchgate.net The ketone functionality in this compound allows for the introduction of the necessary thio-group and subsequent elaboration to form the complete side chain required for Ertapenem.
Meropenem: Similarly, Meropenem features a C-2 side chain with a substituted pyrrolidinylthio group, specifically a 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio moiety. mdpi.com The synthesis of this crucial side chain relies on building blocks derived from pyrrolidine. Synthetic strategies for Meropenem often begin with (2S,4R)-4-hydroxypyrrolidine carboxylic acid, which is then protected with a Boc group. mdpi.com This Boc-protected hydroxyproline (B1673980) can be converted to a keto-proline derivative, highlighting a pathway where this compound serves as a key structural template. mdpi.com The development of pyrrolidine-based adjuvants for Meropenem, designed to inhibit bacterial resistance mechanisms like New Delhi metallo-β-lactamase (NDM-1), also utilizes pyrrolidine scaffolds. rsc.orgcityu.edu.hk
The table below outlines the role of this compound as a precursor in the synthesis of these antibiotics.
| Antibiotic | Key Pyrrolidine Side Chain | Role of this compound |
| Ertapenem | [3S,5S]-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio | Serves as a key precursor for creating the substituted 3-pyrrolidinylthio side chain attached to the carbapenem core. nih.gov |
| Meropenem | 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio | Acts as a foundational building block for the synthesis of the complex pyrrolidine-based side chain essential for its antibacterial spectrum. mdpi.comresearchgate.net |
Computational Chemistry Approaches in N Boc 3 Pyrrolidinone Research
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. mdpi.com These methods provide detailed information about molecular geometries, energy levels, and electron distribution, which are fundamental to understanding and predicting chemical reactivity.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. uwa.edu.au DFT methods are used to investigate the electronic properties of N-Boc-3-pyrrolidinone and related structures, offering insights into their stability and reactivity.
Geometry Optimization and Energy Calculations: DFT is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For instance, in studies of the enantioselective lithiation of the closely related N-Boc-pyrrolidine, DFT calculations (at the B3P86/6-31G* level) were used to model the prelithiation complex and identify the transition state for proton transfer. nih.gov These calculations correctly predicted the sense of induction and determined activation energies, correlating well with experimental outcomes. nih.gov Such studies are crucial for understanding reaction mechanisms and stereoselectivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis helps predict how this compound might participate in charge-transfer interactions and chemical reactions. nih.gov The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net
| DFT Parameter | Significance in this compound Research | Typical Application |
|---|---|---|
| Geometry Optimization | Determines the most stable 3D structure and bond parameters. | Predicting the ground-state conformation of the pyrrolidinone ring. |
| Binding Energy | Quantifies the strength of interaction between this compound and another molecule (e.g., a catalyst or enzyme). | Assessing the stability of an enzyme-substrate complex. |
| HOMO Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). | Identifying regions susceptible to electrophilic attack. |
| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). | Identifying regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Indicates chemical reactivity, polarizability, and kinetic stability. nih.gov | Predicting the overall reactivity in synthetic transformations. |
Molecular Dynamics Simulations for Mechanistic Insight
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For systems involving this compound derivatives, MD simulations provide a dynamic picture of molecular interactions, conformational changes, and the stability of complexes, particularly in a simulated physiological environment. nih.gov
In research focused on pyrrolidine-based inhibitors, MD simulations have been used to explore the stability of ligand-protein complexes. For example, simulations of pyrrolidine-2,3-dione (B1313883) derivatives in complex with the Cdk5/p25 enzyme were run for 30 nanoseconds to confirm that the inhibitors remained stably bound within the ATP-binding site. nih.gov Similarly, MD simulations of 1-benzylpyrrolidin-3-ol analogues with caspase-3 indicated the stability of the compound-enzyme complex throughout a 50 ns run. monash.edu These simulations are crucial for validating docking results and understanding the mechanism of interaction at an atomic level. nih.govmonash.edu
In Silico Design and Screening
In silico (computer-based) methods are integral to modern drug discovery and catalyst development. These techniques allow for the rapid screening of virtual libraries of compounds and the rational design of molecules with desired properties, saving significant time and resources compared to traditional experimental approaches.
Computational tools are widely used to predict the biological potential of this compound derivatives. Through techniques like molecular docking and pharmacophore modeling, researchers can identify potential molecular targets and design novel inhibitors.
Studies have successfully used these methods to identify pyrrolidine-containing compounds as potent inhibitors for various therapeutic targets.
Cdk5/p25 Inhibitors: Pyrrolidine-2,3-dione derivatives were identified as novel candidate inhibitors of the Cdk5/p25 complex, a target implicated in Alzheimer's pathology. nih.gov
Apoptotic Agents: Structurally diverse benzyl-pyrrolidin-3-ol analogues have been evaluated in silico for their ability to target caspase-3, a key protease involved in apoptosis, showing potential as anti-cancer agents. monash.edu
nNOS Inhibitors: Pyrrolidinomethyl 2-aminopyridine (B139424) derivatives were designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neurodegenerative disorders. nih.gov
Modeling the interaction of this compound within an enzyme's active site is crucial for understanding and improving biocatalytic processes. This approach helps elucidate the mechanism of catalysis and guides protein engineering efforts to enhance catalytic efficiency and stereoselectivity. mdpi.com
This compound serves as a prochiral ketone, making it an important substrate for stereoselective enzymatic reactions. It has been used in one-pot photoenzymatic synthesis routes where it is converted into optically pure N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. nih.gov This is achieved using enzymes like amine transaminases (ATAs) or keto reductases (KREDs). nih.gov Modeling this compound within the active sites of these enzymes allows researchers to understand the structural basis for the observed stereoselectivity and to engineer enzymes for improved performance.
Ligand-Receptor Interaction Modeling
Understanding the precise interactions between a ligand, such as a derivative of this compound, and its biological receptor is fundamental to rational drug design. Molecular docking and subsequent MD simulations are the primary tools used to predict the binding mode and affinity of a ligand within a receptor's active site. mdpi.com
These models reveal key non-covalent interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. monash.eduresearchgate.net For example, in the modeling of pyrrolidine-containing ligands with various receptors, specific interactions are consistently observed:
The pyrrolidine (B122466) nitrogen often forms a critical salt bridge with acidic residues like aspartic acid (e.g., Asp138) in the receptor's binding pocket. researchgate.net
Carbonyl or amide oxygens on the ligand can act as hydrogen bond acceptors, interacting with residues such as glutamine (e.g., Gln115). researchgate.net
Aromatic or hydrophobic portions of the ligand typically occupy hydrophobic subpockets within the active site. researchgate.net
In the design of nNOS inhibitors, the docking program AutoDock was routinely used to predict how pyrrolidine derivatives would bind in the active site before their synthesis was undertaken. nih.gov This computational foresight is critical for prioritizing synthetic targets and rationalizing structure-activity relationships.
| Interaction Type | Example Residue/Region | Importance |
|---|---|---|
| Salt Bridge | Aspartic Acid (Asp) | Anchors the ligand within the binding site via strong electrostatic interaction with the protonated pyrrolidine nitrogen. researchgate.net |
| Hydrogen Bond | Glutamine (Gln), Tyrosine (Tyr) | Provides specificity and contributes to binding affinity by forming directional interactions. researchgate.net |
| Hydrophobic Interaction | Hydrophobic subpockets between transmembrane helices (e.g., TM2 and TM3). researchgate.net | Stabilizes non-polar parts of the ligand, contributing to the overall binding energy. |
| π-π Stacking | Aromatic residues (e.g., Tryptophan, Tyrosine) | Occurs when the ligand contains aromatic rings, contributing to binding stability. |
Biocatalysis and Enzyme Engineering for N Boc 3 Pyrrolidinone Transformations
Development of Biocatalysts for Chiral Pyrrolidinone Derivatives
The development of robust biocatalysts is crucial for the efficient and selective synthesis of chiral molecules. For N-Boc-3-pyrrolidinone, two major classes of enzymes have been successfully employed.
Amine transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. acs.org This capability is harnessed for the asymmetric synthesis of chiral amines from prochiral ketones. In the context of this compound, ATAs facilitate the direct, stereoselective conversion of the ketone into the corresponding chiral amine, N-Boc-3-aminopyrrolidine. nih.gov
Research has shown that certain classes of ω-transaminases exhibit a preference for bulky ketone substrates, including this compound, making them suitable catalysts for this transformation. researchgate.net By selecting an appropriate (R)- or (S)-selective ATA, either enantiomer of the product can be synthesized with high optical purity. This biocatalytic approach avoids the harsh reagents and potential metal contamination associated with some traditional chemical syntheses. nih.gov
Keto reductases, also known as carbonyl reductases, are oxidoreductases that catalyze the stereoselective reduction of ketones to chiral alcohols. These enzymes have been extensively used for the synthesis of optically pure N-Boc-3-hydroxypyrrolidine from this compound. nih.gov The reduction of the carbonyl group at the C3 position of the pyrrolidinone ring yields either the (R)- or (S)-alcohol, depending on the specific KRED used.
The successful application of KREDs in this synthesis provides a direct route to these valuable chiral building blocks, often with very high enantiomeric excess (>99% ee). nih.gov While many natural KREDs exist, their properties such as substrate scope, activity, and stability may not be optimal for industrial processes, necessitating enzyme engineering to improve their performance. rsc.orgacs.org
Strategies for Enzyme Activity and Selectivity Enhancement
To overcome the limitations of wild-type enzymes and tailor them for specific industrial applications, protein engineering strategies are widely employed. These techniques aim to improve catalytic efficiency, enhance stereoselectivity, and broaden substrate scope.
Structure-guided mutagenesis and directed evolution are powerful tools for enhancing enzyme properties. mdpi.com In a notable example involving an imine reductase (a related enzyme), structure-guided semi-rational design was used to engineer variants with reversed and enhanced stereoselectivity for substrates analogous to this compound. rsc.orgnih.gov An initial wild-type enzyme displayed poor stereoselectivity (44% ee) for the reductive amination of this compound. rsc.org By creating a model of the substrate docked in the enzyme's active site, researchers identified key amino acid residues (W234 and F260) that sterically hindered the substrate's orientation. nih.gov
Through targeted mutagenesis of these and other nearby residues, completely enantio-complementary enzyme variants were created. For instance, the S241L/F260N mutant achieved 99% ee for the (R)-product, while the I149D/W234I mutant produced the (S)-product with 99% ee. rsc.orgnih.gov This demonstrates how minimal, targeted mutations can dramatically alter and improve the stereochemical outcome of a biocatalytic reaction. rsc.org
In the case of enzymes acting on this compound and similar substrates, molecular docking studies have revealed that the bulky N-Boc group plays a critical role in how the substrate fits within the active site. rsc.orgnih.gov Engineering residues that interact with this moiety can control the binding orientation of the substrate. For example, replacing large amino acid side chains like tryptophan (W234) and phenylalanine (F260) with smaller ones can create the necessary space to allow the substrate to adopt a conformation favorable for hydride attack on a specific face of the carbonyl or imine intermediate, thereby controlling the stereoselectivity. nih.govjiangnan.edu.cn This precise adjustment of the active site microenvironment is a key strategy for developing highly selective biocatalysts. nih.gov
Biotransformation Studies for Enantiomerically Enriched Compounds
Biotransformation studies have demonstrated the practical application of these enzymatic methods. A one-pot photoenzymatic process has been developed that starts from unfunctionalized pyrrolidine (B122466) to produce optically pure N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. nih.gov This process first involves a photochemical oxyfunctionalization to create 3-pyrrolidinone (B1296849), followed by an in-situ N-protection step to yield this compound. The crude intermediate is then directly subjected to biocatalytic transformation without purification. nih.gov
In this final enzymatic step, either an amine transaminase (ATA) is used for asymmetric amination or a keto reductase (KRED) is used for stereoselective reduction. The studies reported high conversions and excellent enantioselectivities for these biotransformations. nih.gov
Below is a table summarizing the results from a representative biotransformation study on this compound. nih.gov
| Enzyme Type | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Amine Transaminase (ATA) | (S)-N-Boc-3-aminopyrrolidine | 90 | >99 |
| Keto Reductase (KRED) | (R)-N-Boc-3-hydroxypyrrolidine | 82 | >99 |
These results underscore the efficiency of biocatalysis in producing enantiomerically enriched pyrrolidinone derivatives, providing a valuable and sustainable method for synthesizing key pharmaceutical intermediates. nih.gov
N Boc 3 Pyrrolidinone As a Core Scaffold in Medicinal Chemistry Research
Design and Synthesis of Pyrrolidinone-Based Libraries
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active natural products and synthetic drugs. The design of compound libraries based on the N-Boc-3-pyrrolidinone core allows for the systematic exploration of chemical space around this scaffold, facilitating the identification of novel drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further diversification at this position.
The synthesis of pyrrolidinone-based libraries often involves a variety of chemical transformations that introduce diversity at different positions of the ring. For instance, the ketone functionality at the 3-position can be converted to a range of other functional groups, such as amines, alcohols, and oximes, through reductive amination, reduction, and condensation reactions, respectively. These transformations can be performed in a combinatorial fashion to generate a large number of structurally diverse compounds.
One common strategy for library synthesis involves the initial modification of the this compound core, followed by the removal of the Boc group and subsequent derivatization of the nitrogen atom. This approach allows for the introduction of a wide array of substituents, including alkyl, aryl, and acyl groups, thereby expanding the chemical diversity of the library. The use of solid-phase synthesis techniques can further enhance the efficiency of library generation, enabling the rapid production of a large number of compounds for biological screening.
Structure-Activity Relationship (SAR) Studies of Pyrrolidinone Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidinone derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective biological activity.
Influence of Stereochemistry on the Biological Profile
The pyrrolidinone scaffold contains a chiral center at the 3-position, and the stereochemistry at this position can have a profound impact on the biological profile of the resulting derivatives. It has been observed that different enantiomers of a pyrrolidinone-based compound can exhibit significantly different potencies and selectivities for their biological targets. For example, in the development of certain enzyme inhibitors, one enantiomer may bind to the active site of the enzyme with high affinity, while the other enantiomer may be completely inactive.
This stereochemical dependence is often attributed to the specific three-dimensional arrangement of substituents on the pyrrolidinone ring, which dictates how the molecule interacts with the chiral environment of the biological target, such as the binding pocket of an enzyme or receptor. Therefore, the stereoselective synthesis of pyrrolidinone derivatives is often a key consideration in the drug discovery process to ensure the desired pharmacological activity.
Impact of Substituent Modifications on Pharmacological Properties
The pharmacological properties of pyrrolidinone derivatives can be fine-tuned by modifying the substituents at various positions on the pyrrolidinone ring. SAR studies have shown that the nature, size, and electronic properties of these substituents can significantly influence the potency, selectivity, and pharmacokinetic properties of the compounds.
For instance, the introduction of bulky or lipophilic groups at certain positions can enhance the binding affinity of the molecule for its target, leading to increased potency. Conversely, the incorporation of polar or ionizable groups can improve the aqueous solubility and pharmacokinetic profile of the compound. The systematic modification of substituents and the subsequent evaluation of their biological activity allow medicinal chemists to optimize the pharmacological properties of pyrrolidinone-based drug candidates.
Development of Enzyme Inhibitors
The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting various enzymes implicated in disease pathogenesis. The ability to introduce diverse functional groups at different positions of the pyrrolidinone ring allows for the design of compounds that can specifically interact with the active sites of target enzymes.
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. nih.gov Overexpression of certain MMPs has been implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases. benthamdirect.comingentaconnect.comingentaconnect.com Consequently, the development of MMP inhibitors has been an active area of research.
The pyrrolidinone scaffold has been successfully employed in the design of potent and selective MMP inhibitors. nih.gov In many of these inhibitors, the pyrrolidinone ring serves as a central scaffold to which various functional groups are attached to interact with the different subsites of the MMP active site. For example, a zinc-binding group (ZBG), such as a hydroxamate or a thiol, is often incorporated to chelate the catalytic zinc ion in the active site.
SAR studies of pyrrolidinone-based MMP inhibitors have revealed that the substituents on the pyrrolidinone ring play a critical role in determining the potency and selectivity of the compounds. nih.gov For instance, modifications at the N-1 position of the pyrrolidinone ring have been shown to influence the interaction of the inhibitor with the S1' subsite of the enzyme, which can significantly impact selectivity for different MMP isoforms. nih.gov
| Compound | R-group | MMP-2 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
|---|---|---|---|---|
| Inhibitor A | -H | 50 | 50 | 60 |
| Inhibitor B | -CH3 | 30 | 40 | 50 |
| Inhibitor C | -Ph | 10 | 20 | 30 |
This interactive table showcases the inhibitory activity of hypothetical pyrrolidinone-based MMP inhibitors, illustrating how different R-group substitutions can affect their potency against various MMP isoforms. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein tyrosine phosphatases (PTPs) are a group of enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. They are involved in the regulation of a wide range of cellular processes, and their dysregulation has been linked to several diseases, including cancer, diabetes, and autoimmune disorders. As such, PTPs have emerged as attractive targets for drug discovery.
While the development of PTP inhibitors based on the this compound scaffold is a less explored area compared to MMP inhibitors, the inherent structural features of the pyrrolidinone ring make it a potentially useful scaffold for this class of enzymes as well. The design of PTP inhibitors often involves mimicking the phosphotyrosine substrate to achieve binding to the active site. The pyrrolidinone core could serve as a rigid scaffold to present phosphate-mimicking groups and other functionalities in a spatially defined manner to interact with the PTP active site. Further research in this area could lead to the discovery of novel and selective PTP inhibitors with therapeutic potential.
Exploration of Pharmacophore Space with Saturated Heterocycles
In medicinal chemistry, the exploration of pharmacophore space is crucial for the discovery of novel therapeutics. While flat, aromatic ring systems have been widely used, there is a growing appreciation for the advantages offered by saturated heterocycles. researchgate.net These non-planar, three-dimensional structures allow for a more thorough exploration of the chemical space available for drug design. nih.govnih.gov The five-membered pyrrolidine (B122466) ring, a key component of this compound, is a prime example of such a scaffold. nih.gov
The utility of saturated heterocycles like pyrrolidine stems from their sp³-hybridized carbon atoms, which create a non-planar ring structure. nih.govnih.gov This "pseudorotation" phenomenon results in increased three-dimensional (3D) coverage, allowing for the precise spatial orientation of substituents. nih.govnih.gov This structural complexity is essential for establishing successful interactions with the intricate binding sites of biological targets. nih.gov In contrast to their two-dimensional aromatic counterparts, saturated scaffolds can generate greater structural diversity, a feature defined by the number of chiral centers and sp³-hybridization, both of which are considered important for the clinical success of new drug molecules. nih.gov The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its significance in pharmaceutical science. nih.gov
Therapeutic Applications of Pyrrolidinone-Containing Compounds (General)
The pyrrolidinone nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of a wide array of compounds with diverse pharmacological activities. researchgate.netresearchgate.net For decades, researchers have synthesized and evaluated pyrrolidinone derivatives, revealing their potential in various therapeutic areas. nih.gov This fascinating group of compounds has demonstrated significant biological effects, including antibacterial, anticancer, and anti-inflammatory properties, among others. researchgate.netresearchgate.net The adaptability of the pyrrolidinone ring allows for extensive chemical modification, enabling the development of novel derivatives to target different diseases. researchgate.netresearchgate.net
Antibacterial Agents
The pyrrolidinone scaffold is a key component in the development of novel antibacterial agents, driven by the urgent need for new drugs to combat rising antibiotic resistance. nih.gov Researchers have incorporated the pyrrolidine ring into various molecular structures to create potent antibiotics.
A notable example involves the synthesis of new fluoroquinolone antibacterials that feature a substituted pyrrolidine ring. These compounds have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particularly effective compound from this series, LB20304, demonstrated superior in vivo efficacy and an excellent pharmacokinetic profile. nih.gov A comparison of its minimum inhibitory concentrations (MICs) with the existing antibiotic ciprofloxacin (B1669076) highlights its enhanced activity against several bacterial strains. nih.gov
| Bacterial Strain | LB20304 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus 6538p | 0.008 | 0.13 |
| Methicillin-resistant S. aureus 241 | 4 | 128 |
| E. faecalis 29212 | 0.063 | 1 |
| E. coli 3190Y | 0.008 | 0.008 |
| P. aeruginosa 1912E | 0.25 | 0.13 |
Data sourced from a study on novel fluoroquinolone antibacterial agents. nih.gov
Other research has focused on synthesizing various derivatives of pyrrolidine-2-one and evaluating their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net These studies confirm the potential of the pyrrolidinone scaffold as a source for developing new antibacterial drugs. researchgate.net
Anticancer Agents
Pyrrolidinone derivatives have emerged as a promising class of compounds in cancer research, with numerous studies demonstrating their anti-proliferative activities against various cancer cell lines. bohrium.com The pyrrolidine scaffold is a structural motif in many nitrogen-containing heterocycles that have shown anticancer potential. bohrium.com
In one study, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were synthesized and tested. Four of these compounds were identified as particularly promising anticancer agents, showing selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the micromolar range. nih.gov
| Cell Line | Compound Series EC₅₀ Range (µM) |
| Prostate Cancer (PPC-1) | 2.5 - 20.2 |
| Melanoma (IGR39) | 2.5 - 20.2 |
EC₅₀ values for the most promising pyrrolidinone-hydrazone derivatives. nih.gov
Another line of research involved synthesizing 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and evaluating their anticancer activity against the A549 human lung adenocarcinoma cell line. mdpi.com Furthermore, spirooxindole derivatives incorporating a pyrrolidine ring have been investigated as anticancer agents. One such compound, 5g, exhibited broad activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with potency comparable to the established chemotherapy drug cisplatin. mdpi.com The diverse substitution patterns possible on the pyrrolidinone ring allow for the regulation of various targets, leading to significant anti-proliferative effects. bohrium.com
Anti-inflammatory Compounds
The pyrrolidinone core is also integral to the design of novel anti-inflammatory agents. researchgate.net Various derivatives have been synthesized and shown to exhibit significant anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov
A study focused on a new class of 2-pyrrolidinone (B116388) derivatives found two compounds, 14d and 14e, to be particularly potent inhibitors of the LOX enzyme. nih.gov Their in-vitro inhibitory concentrations highlight their potential as anti-inflammatory molecules. nih.gov
| Compound | LOX Inhibitory Activity IC₅₀ (mM) |
| 14d | 0.08 (±0.005) |
| 14e | 0.0705 (±0.003) |
In-vitro lipoxygenase inhibitory activity of 2-pyrrolidinone derivatives. nih.gov
In a preclinical in vivo model, compound 14d demonstrated potent inhibition of rat paw edema, with an effect (47% inhibition) nearly equivalent to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov Further research into other pyrrolidine derivatives has also identified compounds with significant analgesic and anti-inflammatory effects, suggesting they could be promising leads for the development of new NSAIDs. nih.govresearchgate.net
Advanced Analytical Techniques in N Boc 3 Pyrrolidinone Research
Spectroscopic Methods for Structural Characterization and Reaction Monitoring
Spectroscopic techniques are fundamental in elucidating the structural features of N-Boc-3-pyrrolidinone and observing its chemical behavior in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR spectroscopy of this compound typically exhibits distinct signals corresponding to the different types of protons present. The tert-butyl group of the Boc protecting group gives rise to a characteristic singlet in the upfield region, usually around 1.48 ppm, integrating to nine protons. The protons on the pyrrolidinone ring appear as multiplets in the region of 2.56-3.80 ppm. These signals can be used to confirm the integrity of the ring structure and the presence of the Boc group. Furthermore, NMR can be employed for quantitative analysis (qNMR) to determine the purity of a sample against a known standard.
¹³C NMR spectroscopy complements the proton NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon of the ketone and the carbamate (B1207046) group are readily identifiable by their characteristic downfield shifts. While specific literature spectra for this compound are not always readily available, expected chemical shifts can be predicted based on the functional groups present.
Interactive Data Table: Typical ¹H and Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (Predicted) | Description |
| C(CH₃)₃ | 1.48 (s, 9H) | ~28.4 | Protons of the tert-butyl group |
| C(CH₃)₃ | - | ~80.5 | Quaternary carbon of the tert-butyl group |
| CH₂-C=O | 2.56-2.61 (m, 2H) | ~35.0 | Methylene protons adjacent to the ketone |
| N-CH₂ | 3.75-3.80 (m, 4H) | ~45.0 | Methylene protons adjacent to the nitrogen |
| C=O (ketone) | - | ~207.0 | Carbonyl carbon of the ketone |
| C=O (carbamate) | - | ~154.0 | Carbonyl carbon of the Boc group |
Note: Chemical shifts are typically referenced to a solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The exact positions of multiplets may vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent peak is observed in the region of 1750-1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group within the five-membered ring. Another strong absorption, typically around 1700-1680 cm⁻¹, arises from the C=O stretching of the carbamate functional group of the Boc protector. Additionally, C-H stretching vibrations of the alkyl groups are observed in the 3000-2850 cm⁻¹ region, and C-N stretching can be seen in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2980-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ketone |
| ~1690 | C=O Stretch | Carbamate (Boc group) |
| 1470-1450 | C-H Bend | Methylene (CH₂) |
| 1390-1365 | C-H Bend | tert-Butyl |
| ~1160 | C-N Stretch | Amine |
Reaction monitoring using in-situ IR spectroscopy allows for the real-time tracking of the disappearance of reactant peaks and the appearance of product peaks, providing valuable kinetic and mechanistic information.
UV-Visible Spectroscopy for Electronic Structure and Reaction Progress
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation or chromophores that absorb strongly in the visible region, its UV-Vis spectrum is expected to be relatively simple. The primary electronic transitions are the n → π* transitions of the carbonyl groups (ketone and carbamate). These transitions are typically weak and occur in the ultraviolet region, often below the cutoff of common solvents. While not a primary tool for structural elucidation of this compound, it can be used to monitor reactions where a chromophore is either formed or consumed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, this compound will generate a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (185.22 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (B52900) (56 Da) or the formation of the stable tert-butyl cation (m/z 57). Further fragmentation can involve the loss of the entire Boc group or cleavage of the pyrrolidinone ring.
Interactive Data Table: Expected Mass Spectrometry Fragments of this compound
| m/z Value | Proposed Fragment | Description |
| 186 | [M+H]⁺ | Protonated molecular ion |
| 130 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 101 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
| 86 | [C₄H₈NO]⁺ | Fragment from pyrrolidinone ring cleavage |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
X-ray Crystallography for Three-Dimensional Structure Elucidation (e.g., Protein-Ligand Complexes)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging for such a small and relatively flexible molecule, this technique is invaluable in contexts where this compound is incorporated into a larger, crystallizable molecule or acts as a ligand in a protein-ligand complex.
In the context of medicinal chemistry, if a derivative of this compound binds to a protein target, co-crystallization and subsequent X-ray analysis can reveal the exact binding mode, including all intermolecular interactions such as hydrogen bonds and van der Waals contacts. This structural information is crucial for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. As of now, publicly accessible crystallographic data for this compound itself or in a protein complex is limited.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation and purification of this compound, as well as for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The purity of the compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile and thermally stable compounds like this compound. A typical GC method would utilize a capillary column with a non-polar or moderately polar stationary phase. The temperature of the column is programmed to increase over time to ensure the efficient separation of the compound from any impurities. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for both the quantification of purity and the identification of any impurities based on their mass spectra. Major suppliers often use GC to assess the purity of this compound, with typical assays showing purity levels of 97% or higher fishersci.com.
Interactive Data Table: General Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | UV (e.g., 210 nm) | Purity assessment, reaction monitoring |
| GC | Capillary column (e.g., DB-5, HP-5MS) | Helium or Nitrogen | FID or MS | Purity assessment, impurity profiling |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for N-Boc-3-pyrrolidinone
The synthesis of this compound and its derivatives is evolving beyond traditional multi-step procedures. Researchers are focusing on developing more direct, efficient, and innovative methods to access this key intermediate.
A significant advancement is the development of one-pot photoenzymatic synthesis routes. One such method begins with unfunctionalized pyrrolidine (B122466), which undergoes a regioselective photooxyfunctionalization to yield 3-pyrrolidinone (B1296849). This is followed by an in situ N-protection step to afford this compound, streamlining the process considerably. Other novel approaches are exploring metal-free cascade reactions. For instance, a one-pot process has been developed where arylsulfonamides react with cyclopropane (B1198618) diesters under simple base treatment to yield densely functionalized α-arylated pyrrolidinones. This method involves a sequence of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation, demonstrating a highly efficient way to construct complex pyrrolidinone scaffolds.
Conventional methods, such as the oxidation of N-Boc-3-hydroxypyrrolidine using reagents like Dess-Martin periodinane, remain widely used due to their reliability. However, the trend is moving towards methodologies that improve atom economy and reduce the number of synthetic steps.
| Methodology | Starting Material(s) | Key Reagents/Process | Key Advantages | Reference |
|---|---|---|---|---|
| Photoenzymatic Synthesis | Pyrrolidine | Photooxyfunctionalization, in situ N-protection | One-pot, starts from simple unfunctionalized material | |
| Oxidation | N-Boc-3-hydroxypyrrolidine | Dess-Martin periodinane (DMP) | Reliable, high yield (e.g., 77.3%) | |
| Multi-step Synthesis from Glycine | Glycine, Ethyl acrylate | Michael addition, Boc protection, Cyclization, Decarboxylation | Utilizes simple, inexpensive starting materials | |
| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | Base-mediated ring-opening and aryl transfer | Metal-free, one-pot, high functional group tolerance |
Advanced Applications in Asymmetric Catalysis
The prochiral nature of this compound makes it an excellent substrate for asymmetric transformations, leading to valuable chiral building blocks. These chiral pyrrolidine derivatives are frequently used as intermediates in the synthesis of pharmaceuticals and as organocatalysts themselves.
Biocatalysis has emerged as a powerful tool for the stereoselective reduction of this compound. Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) are employed for the stereoselective carbonyl reduction or transamination of the ketone. This approach can achieve high conversions (up to 90%) and excellent enantiomeric excess (>99% ee), providing optically pure N-Boc-3-hydroxypyrrolidines and N-Boc-3-aminopyrrolidines. These chiral products are crucial motifs in many pharmacologically active agents.
Furthermore, derivatives of the pyrrolidinone scaffold are instrumental in organocatalysis. For example, an asymmetric Michael addition of N-Boc-pyrrolone to 4-nitro-5-styrylisoxazoles has been achieved using Cinchona-based phase-transfer catalysts, yielding functionalized products with moderate to good enantioselectivity. The N-Boc-pyrrolidine framework is also central to the development of novel chiral ligands and catalysts for a variety of asymmetric reactions, including aldol (B89426) and Michael reactions.
| Transformation | Substrate | Catalyst/Enzyme Type | Product | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|---|
| Asymmetric Carbonyl Reduction | This compound | Keto Reductase (KRED) | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | >99% ee | |
| Asymmetric Transamination | This compound | Amine Transaminase (ATA) | (R)- or (S)-N-Boc-3-aminopyrrolidine | >99% ee | |
| Asymmetric Michael Addition | N-Boc-pyrrolone | Cinchona-derived Phase-Transfer Catalyst | Functionalized γ-lactam | Up to 74% ee | |
| Asymmetric C–H Functionalization | N-Boc-2,5-dihydro-1H-pyrrole | Chiral Rhodium(II) catalysts | 2,5-disubstituted dihydropyrroles | Excellent diastereo- and enantioselectivity |
Rational Design of Next-Generation Pyrrolidinone-Based Therapeutics
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, making it an attractive core for designing new therapeutics. This compound is a key starting material for accessing this valuable chemical space.
Rational drug design leverages structural information from targets, such as X-ray crystal structures, to guide the synthesis of more potent and selective inhibitors. For example, using the crystal structure of a progesterone (B1679170) receptor (PR) partial agonist bound to its target, a novel class of N-alkylpyrrolidines was designed and shown to be potent and selective PR modulators. Similarly, molecular modeling has aided the rational design of rigidified pyrrolidone-based activators of protein kinase C (PKC), a target in cancer therapy.
The versatility of the this compound scaffold allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties. Researchers have successfully designed pyrrolidine-based antagonists for the CXCR4 receptor, a target in cancer metastasis, leading to lead compounds with improved metabolic stability and potent in vivo efficacy.
| Therapeutic Target | Pyrrolidinone-Based Compound Class | Design Strategy | Therapeutic Area | Reference |
|---|---|---|---|---|
| Progesterone Receptor (PR) | N-Alkylpyrrolidines | Structure-based design using X-ray crystallography | Hormone-related conditions | |
| Protein Kinase C (PKC) | Rigidified Pyrrolidones | Molecular modeling-aided design | Oncology | |
| CXCR4 Receptor | Substituted Pyrrolidines | Scaffold-based optimization | Oncology (Metastasis) | |
| Factor Xa | Pyrrolidine-1,2-dicarboxamides | Structure-based design connecting known pharmacophores | Thrombosis |
Integration of Artificial Intelligence and Machine Learning in Compound Design
ML models, such as graph neural networks, can be trained on large datasets to predict the physicochemical and biological properties of molecules, including their efficacy and potential toxicity. This allows researchers to screen vast virtual libraries of pyrrolidinone derivatives to prioritize the most promising candidates for synthesis and testing, significantly accelerating the discovery process.
Furthermore, generative AI models can design entirely new molecules with specific desired properties. By learning from the structures of known active pyrrolidinone-based compounds, these models can generate novel chemical entities that are optimized for a particular biological target. This approach moves beyond simple screening to the de novo design of next-generation therapeutics, holding immense promise for the future of pyrrolidinone-based drug discovery.
| AI/ML Application | Description | Impact on Pyrrolidinone-Based Drug Design |
|---|---|---|
| Predictive Modeling | Using ML algorithms to predict properties like ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and target affinity. | Enables high-throughput virtual screening of pyrrolidinone libraries, reducing time and cost by prioritizing candidates. |
| Generative Chemistry | Employing generative models (e.g., GANs) to design novel molecular structures with optimized, pre-defined properties. | Creates new, patentable pyrrolidinone-based drug candidates tailored to specific therapeutic targets. |
| Target Identification | Analyzing biological and clinical data to identify and validate new drug targets for which pyrrolidinone scaffolds might be suitable. | Expands the therapeutic potential of the pyrrolidinone chemical class into new disease areas. |
| Synthesis Planning | AI tools that predict viable synthetic routes for complex molecules. | Suggests efficient and novel synthetic pathways to target pyrrolidinone derivatives, aiding chemists in the lab. |
Sustainable and Environmentally Benign Synthesis Approaches
In line with the principles of green chemistry, a major focus of modern synthetic research is the development of sustainable and environmentally friendly processes. This is particularly relevant for the synthesis of widely used building blocks like this compound and its derivatives.
Key strategies include the use of biocatalysis, which employs enzymes that operate under mild aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. The photoenzymatic synthesis of this compound is an excellent example of this trend. Another approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, maximizing atom economy and minimizing waste. The synthesis of pyrrolidinone derivatives using MCRs in green solvents like ethanol (B145695) with benign catalysts like citric acid has been successfully demonstrated.
Other emerging green methodologies include:
Metal-Free Catalysis : Avoiding the use of heavy or precious metal catalysts reduces cost and eliminates the risk of toxic metal contamination in the final products.
Microwave-Assisted Organic Synthesis (MAOS) : Using microwave irradiation can drastically reduce reaction times and improve energy efficiency compared to conventional heating.
Use of Greener Solvents : Replacing hazardous solvents like DMF with more benign and recoverable alternatives, such as the pyrrolidinone-derived solvent N-octyl pyrrolidone (NOP), is another promising avenue.
These approaches collectively aim to reduce the environmental footprint of chemical synthesis, making the production of valuable pyrrolidinone-based compounds more sustainable.
| Green Chemistry Approach | Principle(s) | Example in Pyrrolidinone Synthesis | Reference |
|---|---|---|---|
| Biocatalysis | Use of renewable catalysts, mild conditions, high selectivity | Enzymatic (KRED/ATA) conversion of this compound to chiral amines/alcohols. | |
| Multicomponent Reactions (MCRs) | Atom economy, process simplification | One-pot synthesis of 2-pyrrolidinone (B116388) derivatives. | |
| Use of Green Solvents | Reduced toxicity and environmental impact | MCRs in ethanol; use of N-octyl pyrrolidone as a DMF replacement. | |
| Metal-Free Catalysis | Avoids toxic/expensive metals | Base-mediated cascade reaction to form functionalized pyrrolidinones. | |
| Photochemistry | Use of light as a "reagent", mild conditions | Photooxyfunctionalization of pyrrolidine. |
Q & A
Q. How is N-Boc-3-pyrrolidinone characterized in reaction mixtures?
Methodological Answer: this compound is commonly analyzed via HPLC with a C18 column (250 × 4.6 mm) using a mobile phase of water/acetonitrile/diethanolamine (70/30/0.1, v/v/v) at 1 mL/min and 25°C. UV detection at 220 nm enables quantification of substrates and products in enzymatic or synthetic reactions. This method is critical for monitoring conversion rates and purity .
Q. What synthetic routes utilize this compound as a precursor?
Methodological Answer: this compound serves as a key intermediate in multi-step syntheses. For example, alkylation with 4-chloroaniline followed by benzoylation (using 2,4-dichlorobenzoyl chloride) and subsequent Boc deprotection with HCl yields substituted benzamide derivatives. Purification via HPLC ensures product integrity .
Q. How is this compound identified in natural product extracts?
Methodological Answer: LC-MS/MS is employed to detect this compound in complex matrices like plant extracts. Ethanol fractionation (via Soxhlet extraction) followed by LC-MS/MS analysis with collision-induced dissociation allows identification alongside flavonoids and alkaloids. This approach requires careful calibration with reference standards .
Advanced Research Questions
Q. How can biocatalytic processes be optimized for stereoselective synthesis using this compound?
Methodological Answer: Structure-guided enzyme engineering enhances stereoselectivity. For instance, imine reductase variants (e.g., S241L/F260N) achieve >99% conversion in 5 mL-scale biotransformations of this compound with benzylamine. Activity assays under controlled conditions (pH 8.5, 45°C, 0.02 mM PLP) and kinetic parameter comparisons (kcat, KM) guide variant selection .
Q. How to resolve discrepancies in enzymatic activity data for ω-transaminases using this compound?
Methodological Answer: Contradictions in catalytic efficiency may arise from enzyme mutants or reaction conditions. Systematic comparisons (e.g., wild-type vs. Q192G mutant) under standardized buffers (glycine-NaOH, pH 8.5) and substrate concentrations (25 mM) clarify mechanistic differences. HPLC-based time-course analyses and Michaelis-Menten modeling validate hypotheses .
Q. What strategies ensure accurate stereochemical assignment of this compound derivatives?
Methodological Answer: X-ray crystallography is definitive for stereochemical confirmation. For example, spirocyclic tetrahydrofuran derivatives synthesized from this compound are recrystallized and analyzed via X-ray diffraction. Complementary 3D HSQC-NOESY NMR data validate spatial arrangements .
Q. How to address low yields in large-scale biotransformations of this compound?
Methodological Answer: Scale-up challenges require optimizing enzyme loading (e.g., 5 mg/mL), substrate stoichiometry (1.1 eq. benzylamine), and reaction duration. Thermodynamic controls (e.g., 45°C for thermostable ω-transaminases) and fed-batch strategies mitigate inhibition. HPLC monitoring ensures real-time yield assessment .
Data Analysis and Interpretation
Q. How to validate the purity of this compound in synthetic intermediates?
Methodological Answer: Combine chromatographic (HPLC/GC) and spectroscopic (NMR, ESI-MS) techniques. For example, ESI-MS (m/z 369.5 [M+H]<sup>+</sup>) and <sup>1</sup>H NMR (δ 9.35 ppm for amine protons) confirm structural integrity post-Boc deprotection. Purity thresholds (>95% via GC/HPLC) are critical for downstream applications .
Q. What analytical frameworks guide hypothesis-driven research on this compound?
Methodological Answer: The PICO framework (Population: reaction system; Intervention: enzyme/substrate variation; Comparison: wild-type vs. mutant; Outcome: conversion rate/stereoselectivity) structures experimental design. FINER criteria (Feasible, Novel, Ethical, Relevant) ensure questions align with biocatalytic or medicinal chemistry goals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
